18R-Hepe, or 18R-hydroxy-eicosapentaenoic acid, is a bioactive lipid derived from eicosapentaenoic acid. It plays a significant role in the resolution of inflammation and has garnered interest due to its potential therapeutic applications in various inflammatory conditions. The compound is classified as a specialized pro-resolving mediator, which is crucial for regulating inflammatory responses and promoting tissue repair.
18R-Hepe is primarily sourced from the metabolism of eicosapentaenoic acid, an omega-3 fatty acid abundant in fish oil and certain algae. The compound is classified under the category of oxylipins, which are oxygenated derivatives of fatty acids that mediate various physiological processes, including inflammation and immune response modulation. Specifically, 18R-Hepe is recognized as an E-series resolvin, which are known for their anti-inflammatory properties .
The synthesis of 18R-Hepe can be achieved through enzymatic and chemical methods. Enzymatically, it is produced via the action of lipoxygenases on eicosapentaenoic acid. For instance, human neutrophils metabolize eicosapentaenoic acid to generate 18R-Hepe through specific pathways involving lipoxygenase enzymes .
The molecular structure of 18R-Hepe consists of a long carbon chain with multiple double bonds characteristic of polyunsaturated fatty acids. Its structural formula can be represented as:
18R-Hepe participates in various biochemical reactions, particularly in the context of inflammation resolution. It can be further metabolized into resolvins or other bioactive lipids through enzymatic pathways involving lipoxygenases and cyclooxygenases.
The mechanism by which 18R-Hepe exerts its effects involves several key processes:
Research indicates that 18R-Hepe enhances macrophage efferocytosis (the process by which dead cells are cleared), thereby facilitating tissue repair and regeneration following injury or inflammation .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for characterization and quantification .
18R-Hydroxyeicosapentaenoic acid (18R-HEPE) is a specialized pro-resolving mediator (SPM) enzymatically derived from the omega-3 polyunsaturated fatty acid (PUFA) eicosapentaenoic acid (EPA). It belongs to the broader class of hydroxyeicosapentaenoic acids (HEPEs), characterized by a 20-carbon backbone, five double bonds, and at least one hydroxyl group. Unlike its precursor EPA—which modulates inflammation and cellular functions primarily through competitive inhibition of n-6 PUFA metabolism—18R-HEPE exerts targeted bioactivity via receptor-mediated signaling pathways. The "R" stereochemistry at carbon 18 is critical for its biological function, as it dictates interactions with cellular targets such as chemokine receptors [3] [5] [8].
Metabolically, 18R-HEPE is synthesized endogenously through cytochrome P450 or aspirin-acetylated cyclooxygenase-2 (COX-2) mediated oxidation of EPA. This places it within a larger family of EPA-derived lipid mediators that include resolvins (e.g., RvE1, for which 18R-HEPE is a biosynthetic intermediate). Its formation is amplified in Fat-1 transgenic mice, which endogenously produce elevated n-3 PUFAs, resulting in higher serum 18R-HEPE levels and reduced inflammatory markers in cancer models [2] [4]. Biologically, 18R-HEPE antagonizes pro-metastatic pathways by downregulating CXCR4 expression—a chemokine receptor implicated in tumor cell migration—and suppresses pro-inflammatory cytokines like TNF-α and IL-17 [2] [4].
Feature | 18R-HEPE | Resolvin E1 (RvE1) | Free EPA |
---|---|---|---|
Parent PUFA | EPA | EPA | EPA |
Chemical Formula | C₂₀H₃₀O₃ | C₂₀H₃₂O₄ | C₂₀H₃₀O₂ |
Key Functional Group | 18R-hydroxy | 18R-hydroxy, 5S,12R-di-hydroxy | Carboxyl group |
Biosynthetic Pathway | CYP450/aspirin-COX-2 | 5-lipoxygenase (from 18R-HEPE) | N/A |
Primary Bioactivity | CXCR4 suppression | Chemotaxis resolution | Substrate competition |
Role in Disease | Anti-metastatic | Anti-inflammatory | Broad anti-inflammatory |
HEPEs were first characterized in the early 2000s as part of efforts to map the lipidome of inflammatory exudates. Initial studies focused on their role as intermediates in resolvin biosynthesis. The distinction of the 18R-HEPE isomer emerged through advanced chiral chromatography and mediator lipidomics, which resolved its stereospecific formation in mammalian tissues. The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols enabled precise detection among structurally similar hydroxyeicosapentaenoic acids, revealing its unique R-configuration at carbon 18 [7] [3].
Classification of HEPEs hinges on hydroxylation position (e.g., 5-, 12-, 15-, or 18-HEPE) and stereochemistry (R/S). 18R-HEPE is classified under the "hydroxyeicosapentaenoic acid" subclass (LIPID MAPS identifier: LMFA03070025) and is enzymatically distinct from its S-isomer. Database annotations (e.g., HMDB ID: HMDB0012611, ChEBI ID: CHEBI:81563) formalized its identity as a bioactive eicosanoid with anti-inflammatory properties [3] [5] [8]. Key milestones include:
Year | Advance | Methodology | Significance |
---|---|---|---|
2005 | Initial detection in resolving exudates | LC-MS/MS | Identified as a metabolic product of EPA |
2009 | HMDB registration (HMDB0012611) | Database curation | Formalized public accessibility of structural data |
2011 | High-throughput lipidomic protocols | LC-MS/MS with solid-phase extraction | Enabled simultaneous quantification of 141 eicosanoids |
2018 | Validation of anti-metastatic action in vivo | Fat-1 transgenic mouse model | Linked 18R-HEPE to CXCR4 suppression in melanoma |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1